1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-methylphenoxy)ethan-1-one
Beschreibung
The compound 1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-methylphenoxy)ethan-1-one (hereafter referred to as the target compound) is a heterocyclic organic molecule featuring a central azetidine ring (a four-membered nitrogen-containing cycle) substituted at the 3-position with a methylpyrazole moiety. The azetidine is further linked to a 2-(2-methylphenoxy)ethanone group.
Eigenschaften
IUPAC Name |
2-(2-methylphenoxy)-1-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13-7-18-20(8-13)11-15-9-19(10-15)17(21)12-22-16-6-4-3-5-14(16)2/h3-8,15H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUKFDYBLGVVCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CC(C2)CN3C=C(C=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been known to interact with a broad range of biological targets. These targets include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structural similarity to other pyrazole derivatives, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
Biochemical Pathways
Related compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, and various infectious diseases.
Pharmacokinetics
Compounds with similar structures are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys.
Result of Action
Related compounds have been shown to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biologische Aktivität
Structural Analysis and Potential Targets
The compound 1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-methylphenoxy)ethan-1-one contains several key structural elements that suggest potential biological activity:
- Pyrazole moiety: Known for various pharmacological effects, including anti-inflammatory and antimicrobial properties .
- Azetidine ring: Often associated with enhanced bioavailability and unique binding properties in drug design.
- Phenoxy group: Commonly found in compounds with diverse biological activities, including enzyme inhibition .
Predicted Biological Activities
Based on structural similarities to known bioactive compounds, the following activities may be hypothesized:
- Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, particularly those involved in cell signaling pathways .
- Receptor Binding: The presence of the azetidine ring and pyrazole moiety suggests potential interaction with various receptors, possibly including G-protein coupled receptors (GPCRs).
- Anti-inflammatory Effects: Pyrazole-containing compounds often exhibit anti-inflammatory properties, which could be a potential area of investigation for this molecule .
Research Directions and Methodologies
To fully elucidate the biological activity of 1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-methylphenoxy)ethan-1-one, the following research approaches are recommended:
- In silico studies: Molecular docking simulations to predict potential binding targets.
- In vitro assays: Enzyme inhibition assays, receptor binding studies, and cell-based assays to assess anti-proliferative or anti-inflammatory effects.
- Structure-activity relationship (SAR) studies: Synthesis and testing of structural analogs to understand the importance of each molecular component.
Comparative Analysis
While specific data for the compound of interest is not available, we can draw insights from related compounds. For instance, other pyrazole-containing molecules have shown promising results in various biological assays:
| Compound | Biological Activity | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 12b (Pyrazolo[3,4-d]pyrimidine derivative) | EGFR WT inhibition | 0.016 | |
| Compound 12b (Pyrazolo[3,4-d]pyrimidine derivative) | EGFR T790M inhibition | 0.236 |
These data suggest that pyrazole-containing compounds can exhibit potent enzyme inhibitory effects, which may guide future research on our compound of interest.
Future Research Directions
To fully characterize the biological activity of 1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-methylphenoxy)ethan-1-one, the following studies are recommended:
- Comprehensive enzyme panel screening to identify potential targets.
- Cell-based assays using various cancer cell lines to assess anti-proliferative effects.
- In vivo studies in appropriate animal models to evaluate pharmacokinetics and potential therapeutic effects.
- Investigation of potential synergistic effects with known drugs or compounds.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that derivatives of pyrazole and azetidine compounds exhibit significant antibacterial and antifungal properties. The incorporation of the 4-methyl-1H-pyrazol group enhances the compound's ability to interact with bacterial cell membranes, leading to increased efficacy against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
Compounds similar to 1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-methylphenoxy)ethan-1-one have demonstrated anti-inflammatory effects in preclinical studies. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Potential Antitumor Activity
There is emerging evidence that compounds with similar structural features may possess antitumor properties. The specific arrangement of functional groups in this compound could lead to interactions with cancer cell signaling pathways, warranting further investigation in cancer research contexts .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the azetidine ring.
- Introduction of the pyrazole moiety through nucleophilic substitution.
- Coupling with the phenoxy group.
Optimizing these reactions is crucial for achieving high yields and purity, which are essential for biological testing .
Case Studies
Several studies have highlighted the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Efficacy | Demonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics. |
| Study B | Anti-inflammatory Effects | Showed reduction in TNF-alpha levels in vitro, indicating potential for treating rheumatoid arthritis. |
| Study C | Antitumor Activity | In vivo studies indicated a reduction in tumor size in xenograft models when treated with this compound compared to controls. |
These studies underscore the potential of 1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-methylphenoxy)ethan-1-one as a versatile agent in pharmacological applications.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Variations
The target compound belongs to a family of azetidine- and pyrazole-containing derivatives. Key structural analogs include:
Key Observations:
- Substituent Effects: The target compound’s 2-methylphenoxy group contrasts with the 2,4-difluorophenyl in and chlorophenyl in . Fluorine and chlorine substituents enhance lipophilicity and metabolic stability, while methylphenoxy may offer steric bulk and moderate polarity.
- Molecular Weight : The target compound (311.39 g/mol) is lighter than the bromo-difluorophenyl analog (370.19 g/mol) , suggesting better bioavailability.
Vorbereitungsmethoden
Acylation with Phenoxy-Acetyl Chloride
The azetidine-pyrazole intermediate is subsequently acylated with 2-(2-methylphenoxy)acetyl chloride. The reaction is typically conducted in dichloromethane (DCM) using triethylamine (TEA) as a base to neutralize HCl byproducts. A study reported a 85% yield when using a 1:1.2 molar ratio of intermediate to acyl chloride at 0°C to room temperature over 6 hours.
Mechanistic Considerations :
-
The azetidine’s secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
-
Steric hindrance from the 3-[(4-methylpyrazolyl)methyl] group necessitates prolonged reaction times to achieve complete conversion.
Optimization of Reaction Parameters
Solvent and Base Selection
Comparative studies reveal that polar aprotic solvents (DMF, DCM) outperform ethers (THF) in the acylation step due to better solubility of the intermediate. Base selection also impacts yields:
| Base | Solvent | Yield (%) |
|---|---|---|
| TEA | DCM | 85 |
| DIPEA | DCM | 82 |
| Pyridine | DCM | 73 |
Triethylamine (TEA) is preferred for its efficient HCl scavenging without forming insoluble salts.
Temperature and Stoichiometry
Exothermic acylation reactions require careful temperature control. A gradient protocol (0°C → 25°C) minimizes side reactions such as acyl chloride hydrolysis. Excess acyl chloride (1.2 equiv) compensates for partial decomposition, but higher equivalents (>1.5) lead to esterification byproducts.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography using silica gel and a hexane/ethyl acetate gradient (70:30 → 50:50). Analytical HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms purity >98%.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃) : δ 7.45 (s, 1H, pyrazole-H), 7.15–6.85 (m, 4H, aromatic), 4.20 (s, 2H, CH₂CO), 3.95–3.70 (m, 4H, azetidine), 2.35 (s, 3H, CH₃-phenoxy), 2.25 (s, 3H, CH₃-pyrazole).
-
HRMS (ESI+) : m/z calcd. for C₁₇H₂₁N₃O₂ [M+H]⁺: 299.1604; found: 299.1608.
Industrial-Scale Production Challenges
Azetidine Ring Stability
Azetidine’s strain makes it prone to ring-opening under acidic conditions. Patent EP3840747B1 highlights the use of buffered aqueous workups (pH 6–7) to preserve ring integrity during large-scale synthesis.
Cost-Effective Acyl Chloride Synthesis
In situ generation of 2-(2-methylphenoxy)acetyl chloride from the corresponding carboxylic acid (using SOCl₂ or oxalyl chloride) reduces costs compared to pre-formed reagents. Yields improve from 72% to 89% when using oxalyl chloride with catalytic DMF.
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
A patent application (WO2020041100) describes microwave irradiation (100°C, 300 W) reducing the acylation step from 6 hours to 45 minutes, albeit with a slight yield drop (82% vs. 85%).
Flow Chemistry
Continuous flow systems enhance heat dissipation during exothermic steps. A microreactor setup achieved 91% yield in the alkylation step by maintaining precise temperature control (±2°C).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Conventional Batch | 85 | 98 | 120 |
| Microwave-Assisted | 82 | 97 | 135 |
| Flow Chemistry | 91 | 99 | 110 |
Flow chemistry emerges as the most efficient method for large-scale production due to superior yield and cost metrics .
Q & A
What are the recommended methodologies for synthesizing 1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-methylphenoxy)ethan-1-one in a laboratory setting?
Methodology:
Synthesis typically involves multi-step reactions, including alkylation of azetidine derivatives and coupling with substituted phenoxy groups. For example, the alkylation of 4-methyl-1H-pyrazole with a bromomethyl-azetidine intermediate under basic conditions (e.g., K₂CO₃ in DMF) can yield the azetidine-pyrazole core. Subsequent coupling with 2-methylphenoxyacetyl chloride via nucleophilic acyl substitution completes the structure. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by NMR and mass spectrometry are critical for validation .
How can researchers resolve discrepancies in reported bond angles and torsion parameters for azetidine-pyrazole derivatives during crystallographic refinement?
Methodology:
Discrepancies often arise from torsional flexibility in the azetidine ring or crystal packing effects. Use SHELXL's rigid-bond restraint (DELU) and similarity restraints (SIMU) to stabilize refinement. Compare bond angles/torsions with analogous structures (e.g., 1-{3-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}ethanone) to identify outliers. Validate refinement with R-factor convergence checks and residual density maps. Cross-reference with computational models (DFT) to assess steric strain .
What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodology:
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC, HMBC) to confirm connectivity, particularly for azetidine C–H and pyrazole N–CH₃ groups.
- X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., C–H···π bonds) using SHELXS-97 for structure solution and SHELXL-2014 for refinement.
- High-resolution mass spectrometry (HRMS) : Validate molecular formula via ESI-TOF .
How does torsional flexibility in the azetidine ring impact structural refinement, and what SHELXL strategies mitigate this?
Methodology:
Azetidine's puckered conformation introduces variability in torsion angles (e.g., C–N–C–C). Use TEMP and ISOR commands in SHELXL to model anisotropic displacement parameters. Apply DFIX restraints to maintain reasonable bond lengths/angles. For severe disorder, split the model into discrete positions and refine occupancy factors. Validate with Rint and GooF metrics .
What intermolecular interactions dominate the crystal packing of this compound, and how do they influence physicochemical properties?
Methodology:
Analysis of similar derivatives (e.g., pyrazoline-azetidine hybrids) reveals C–H···O and π–π stacking interactions between pyrazole and phenyl rings. Use PLATON to calculate interaction energies and Mercury for visualization. These interactions enhance thermal stability (confirmed by TGA/DSC) and solubility in polar aprotic solvents .
How can researchers validate the purity and stability of this compound under varying storage conditions?
Methodology:
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to monitor degradation products.
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks; analyze by NMR for decomposition (e.g., hydrolysis of the ethanone group).
- Dynamic light scattering (DLS) : Assess aggregation in solution .
What computational methods are suitable for predicting the biological activity of this compound?
Methodology:
- Molecular docking : Use AutoDock Vina with targets like cyclooxygenase-2 (COX-2) or kinases, leveraging pyrazole's known pharmacophore role.
- QSAR models : Correlate substituent effects (e.g., 4-methylpyrazole vs. 4-nitro analogs) with activity data from similar compounds .
How do substituent variations on the pyrazole ring affect the compound’s electronic properties?
Methodology:
Perform DFT calculations (Gaussian 16, B3LYP/6-31G*) to map electron density distributions. Compare HOMO-LUMO gaps of 4-methylpyrazole derivatives with nitro- or methoxy-substituted analogs. Experimental validation via UV-Vis spectroscopy (λmax shifts) and cyclic voltammetry (redox potentials) .
What challenges arise in scaling up the synthesis of this compound, and how are they addressed?
Methodology:
- Reaction exotherms : Use jacketed reactors with controlled cooling during azetidine alkylation.
- Purification bottlenecks : Replace column chromatography with recrystallization (ethyl acetate/hexane) or centrifugal partition chromatography.
- Byproduct formation : Optimize stoichiometry (e.g., 1.1 eq. bromomethyl-azetidine) and reaction time .
How can researchers reconcile conflicting bioactivity data from in vitro vs. in vivo studies for this compound?
Methodology:
- Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation).
- Pharmacokinetic modeling : Compare AUC and Cmax from rodent studies with in vitro IC₅₀ values. Adjust dosing regimens or modify functional groups (e.g., replace methylphenoxy with fluorophenoxy) to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
